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Compound Focus: Elimusertib

CAS No.: 1876467-74-1

Cat. No.: S520491

Clinical Trial Outcome: ETCTN 10406

A Phase I trial (NCT04535401) investigated the ATR inhibitor elimusertib (BAY 1895344) in combination
with FOLFIRI for advanced gastrointestinal malignancies [1] [2]. The study was ultimately stopped early

after enrolling 10 patients due to dose-limiting toxicities (DLTs) across all four tested dose levels [1] [3].

¢ Key Safety Findings: The most significant toxicities were hematological and mucosal [1].

o Efficacy Observations: Despite the toxicity, among six response-evaluable patients, four achieved
stable disease as their best response, with a median progression-free survival (PFS) of 7 months [1].

¢ Critical Safety Warning: The trial reported a first observed case of therapy-related acute
myeloid leukemia (t-AML) linked to an ATR inhibitor combined with chemotherapy, suggesting that
such combinations may carry a risk of significant myelotoxicity. The authors recommend that ongoing
ATR inhibitor trials monitor for this serious adverse event [1].

The pharmacokinetic (PK) data for 5-FU and irinotecan in the study were unremarkable, indicating that the

toxicities were likely due to the pharmacodynamic interaction between the drugs rather than a PK-based

interaction [1].

Mechanistic Rationale for the Combination
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The initial rationale for combining elimusertib with FOLFIRI was sound, based on creating synthetic

lethality by simultaneously inducing and preventing the repair of DNA damage.

The diagram below illustrates the intended synergistic mechanism of action between irinotecan and

elimusertib.
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This intended synergy proved too potent for healthy cells, leading to the severe toxicities observed in the

clinical trial, particularly in rapidly dividing cells like those in the bone marrow and mucosa [1].

Quantitative Data Summary
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The table below summarizes the key quantitative findings from the Phase I trial of the elimusertib and
FOLFIRI combination.

Trial Parameter Summary of Findings

ClinicalTrials.gov ID NCT04535401 [1] [2]

Trial Design Phase |, Bayesian Optimal Interval design [1]
Patient Accrual 10 patients (trial stopped early) [1]

Dose-Limiting Toxicities (DLTs) 4 DLTs across 4 dose levels [1]

Common Grade 3/4 Adverse Events Neutropenia, leukopenia, lymphopenia, mucositis [1]
Other Notable Severe Toxicities Febrile neutropenia, nausea, vomiting [1]

Best Response in Evaluable Patients 4 patients with Stable Disease (SD) [1]

(n=6)

Median Progression-Free Survival (PFS) 7 months [1]

Serious Unanticipated Event 1 case of therapy-related Acute Myeloid Leukemia (t-
AML) [1]

Recommendations for Future Research

Given the toxicity of this specific combination, future research should focus on alternative strategies to

achieve synthetic lethality while improving the therapeutic window.

¢ Investigate Alternative Combinations: Research indicates that overcoming irinotecan resistance
might be more effectively achieved by targeting its downstream signaling pathways. For instance,
preclinical studies suggest that inhibiting osteopontin (OPN) and/or NF-kB signaling can potentiate
irinotecan's efficacy and help overcome resistance, potentially offering a safer profile than direct DDR
inhibition [4].

¢ Refine Patient Selection: The exploration of biomarkers is critical. The ongoing OPTIMA study
protocol highlights the importance of evaluating the UGT1A1 genotype (to predict toxicity like
neutropenia and diarrhea) and tumor molecular profiling (to predict efficacy) in patients receiving
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irinotecan-based therapy [5]. Applying such biomarker-driven selection could be essential for any
future development of potent combination therapies.

¢ Prioritize Safety Monitoring: Any future clinical trials combining DNA-damaging agents with DDR
inhibitors must incorporate stringent and frequent monitoring for myelotoxicity, including potential
secondary malignancies like t-AML [1].

Protocol Annotation: Key Considerations for DDR
Inhibitor Combinations

For scientists designing protocols involving DDR inhibitors like ATR inhibitors with chemotherapy, the

findings from this trial are highly instructive.

e Starting Dose Selection: A conservative starting dose is crucial. This trial began with elimusertib at
20 mg BID on days 1, 2, 15, and 16 of a 28-day cycle, combined with FOLFIRI (irinotecan 150 mg/m?2,
5-FU 2000 mg/m2) [1]. Even with this regimen, significant toxicity was encountered.

¢ Toxicity Management Plan: Protocols must have robust plans for managing severe hematological
and gastrointestinal toxicities, including dose delay and reduction guidelines, and the use of growth
factor support.

¢ Long-Term Follow-Up: Due to the emergence of t-AML, long-term follow-up for hematological
malignancies should be a standard component of trial protocols for such combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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